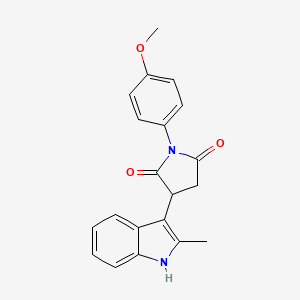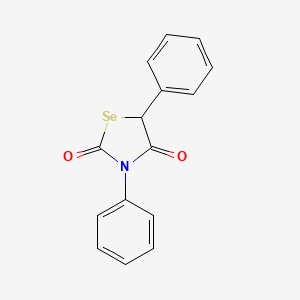
3,5-Diphenyl-1,3-selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-1,3-selenazolidine-2,4-dione is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,3-selenazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenyl selenide with a suitable dione precursor under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1,3-selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenide derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diphenyl-1,3-selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 3,5-Diphenyl-1,3-selenazolidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate pathways involved in oxidative stress, inflammation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Contains sulfur instead of selenium and is known for its hypoglycemic activity.
Imidazolidine-2,4-dione: Contains nitrogen and carbon atoms, used in the synthesis of various pharmaceuticals.
Pyrazolidine-2,4-dione: Contains nitrogen atoms and is used in the development of anti-inflammatory drugs.
Uniqueness
3,5-Diphenyl-1,3-selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs
Properties
CAS No. |
61521-88-8 |
|---|---|
Molecular Formula |
C15H11NO2Se |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
3,5-diphenyl-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO2Se/c17-14-13(11-7-3-1-4-8-11)19-15(18)16(14)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
PLUGHTXOIFSDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)[Se]2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



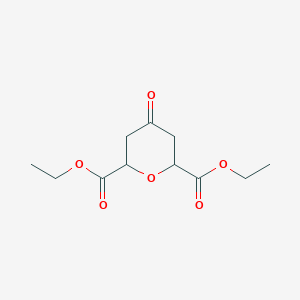
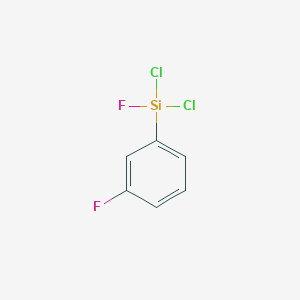
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
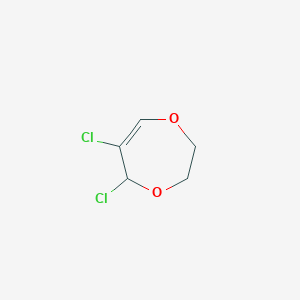
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
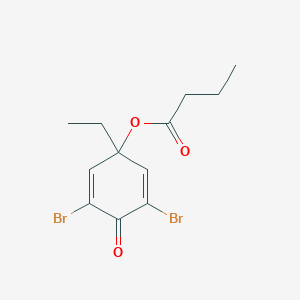
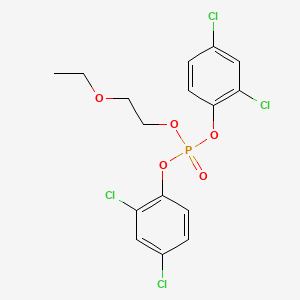
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
